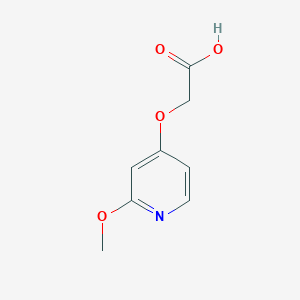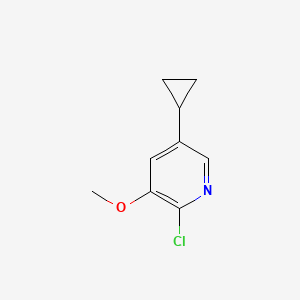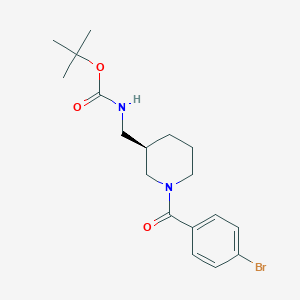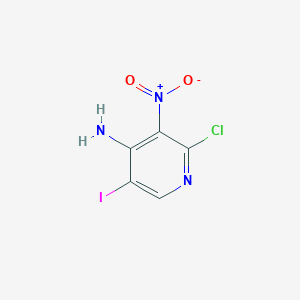
2-((2-Methoxypyridin-4-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxypyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an acetic acid moiety at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-methoxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid by-product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methoxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-((2-Methoxypyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The methoxy group and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
4-Methoxypyridin-2-amine: Similar pyridine ring with a methoxy group but with an amine group instead of an acetic acid moiety
Uniqueness
2-((2-Methoxypyridin-4-yl)oxy)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety on the pyridine ring.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-(2-methoxypyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-7-4-6(2-3-9-7)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
JLFDXRHBZNZZMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)



![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)



![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

